2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-
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Overview
Description
2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- is an organic compound with a complex structure that includes a naphthalene ring substituted with methoxy groups and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- typically involves the reaction of 2,7-dimethoxy-1-naphthaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid or alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy groups and the propenoic acid moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(6-methoxy-2-naphthalenyl)-
- 2-Propenoic acid, 3-(2-ethoxy-1-naphthalenyl)-
Uniqueness
2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)- is unique due to the presence of two methoxy groups on the naphthalene ring, which can significantly influence its chemical properties and reactivity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of 2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89229-14-1 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-(2,7-dimethoxynaphthalen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H14O4/c1-18-11-5-3-10-4-7-14(19-2)12(13(10)9-11)6-8-15(16)17/h3-9H,1-2H3,(H,16,17) |
InChI Key |
QTPQKFXYRLFRBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C=CC(=O)O)OC |
Origin of Product |
United States |
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